molecular formula C19H16N4O2 B2491037 2-(1H-benzo[d]imidazol-1-yl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide CAS No. 2034466-55-0

2-(1H-benzo[d]imidazol-1-yl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide

Cat. No.: B2491037
CAS No.: 2034466-55-0
M. Wt: 332.363
InChI Key: NPRJXPXYVKZOPU-UHFFFAOYSA-N
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Description

2-(1H-benzo[d]imidazol-1-yl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide is a useful research compound. Its molecular formula is C19H16N4O2 and its molecular weight is 332.363. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Radiopharmaceutical Development

Compounds structurally related to "2-(1H-benzo[d]imidazol-1-yl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide" have been explored for their potential in radiopharmaceutical applications. For instance, the synthesis of substituted imidazo[1,2-α]pyridines has shown high affinity and selectivity towards Peripheral Benzodiazepine Receptors (PBR), making them suitable for the study of the PBR in vivo using Single Photon Emission Computed Tomography (SPECT) (Katsifis et al., 2000).

Biochemical Pathway Inhibition

Research into compounds with similar structures has identified potent inhibitors for human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT), which exhibits selectivity for human ACAT-1 over ACAT-2. This specificity suggests potential therapeutic applications in diseases involving ACAT-1 overexpression (Shibuya et al., 2018).

Novel Antiviral Agents

A series of compounds structurally related to "this compound" was designed and prepared as antirhinovirus agents. These compounds have shown promising antiviral activity, highlighting their potential in the development of new treatments for viral infections (Hamdouchi et al., 1999).

Synthesis of Sulfonylated Compounds

An efficient three-component reaction has been developed for the preparation of sulfonylated furan or imidazo[1,2-a]pyridine derivatives. This process provides a new strategy for the synthesis of these derivatives, showcasing excellent functional group tolerance and efficiency (Cui et al., 2018).

Antiprotozoal Agents

Novel dicationic imidazo[1,2-a]pyridines have been synthesized and shown to possess significant antiprotozoal activity. These compounds demonstrate strong DNA affinities and have shown excellent in vivo activity in a trypanosomal mouse model, indicating their potential as treatments for protozoal infections (Ismail et al., 2004).

Mechanism of Action

Future Directions

Future research could involve further exploration of the biological activity of this compound, as well as modifications to its structure to improve its potency or selectivity .

Properties

IUPAC Name

2-(benzimidazol-1-yl)-N-[[5-(furan-2-yl)pyridin-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O2/c24-19(12-23-13-22-16-4-1-2-5-17(16)23)21-10-14-8-15(11-20-9-14)18-6-3-7-25-18/h1-9,11,13H,10,12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPRJXPXYVKZOPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CC(=O)NCC3=CC(=CN=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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